molecular formula C12H11ClO B14537099 4-Chloro-1-methoxy-5-methylnaphthalene CAS No. 61982-85-2

4-Chloro-1-methoxy-5-methylnaphthalene

Cat. No.: B14537099
CAS No.: 61982-85-2
M. Wt: 206.67 g/mol
InChI Key: JJYPDZJIIPROTL-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-5-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-5-methylnaphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methoxylation using methanol and a suitable base .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-5-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Amino or thiol-substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-5-methylnaphthalene involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .

Properties

CAS No.

61982-85-2

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-1-methoxy-5-methylnaphthalene

InChI

InChI=1S/C12H11ClO/c1-8-4-3-5-9-11(14-2)7-6-10(13)12(8)9/h3-7H,1-2H3

InChI Key

JJYPDZJIIPROTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=C2Cl)OC

Origin of Product

United States

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